molecular formula C9H8BrNO B8553304 5-Bromo-2-(3-hydroxy-1-butynyl)pyridine

5-Bromo-2-(3-hydroxy-1-butynyl)pyridine

Katalognummer: B8553304
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: PZBQJYKAIXCGAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(3-hydroxy-1-butynyl)pyridine is a brominated pyridine derivative featuring a hydroxybutynyl substituent at the 2-position. The hydroxybutynyl group introduces both steric and electronic effects, influencing solubility, hydrogen-bonding capacity, and participation in click chemistry or cross-coupling reactions.

Eigenschaften

Molekularformel

C9H8BrNO

Molekulargewicht

226.07 g/mol

IUPAC-Name

4-(5-bromopyridin-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C9H8BrNO/c1-7(12)2-4-9-5-3-8(10)6-11-9/h3,5-7,12H,1H3

InChI-Schlüssel

PZBQJYKAIXCGAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C#CC1=NC=C(C=C1)Br)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in 22a) enhance coupling efficiency, yielding >90% .
  • Bulky substituents (e.g., pyrrolopyridine-fused systems in 20b–20d) reduce yields (51–75%) due to steric hindrance .
  • The hydroxybutynyl group in the target compound may exhibit intermediate reactivity, balancing electronic and steric effects.

NMR Spectral Trends

¹H NMR data for bromopyridines reveal substituent-dependent shifts:

Compound Name Key ¹H NMR Signals (δ, ppm) Substituent Influence Reference
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a) 8.21 (dd, J = 2.55 Hz), 7.13–7.27 (m, ArH) Electron-withdrawing CF₃O group deshields adjacent protons
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) 8.81 (s, ArH), 8.56 (d, J = 4.8 Hz) Ethynyl linkage induces conjugation, shifting aromatic protons downfield
5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine 7.32–7.46 (m, PhH) Dioxolane ring shields pyridine protons

Implications for 5-Bromo-2-(3-hydroxy-1-butynyl)pyridine :

  • The hydroxybutynyl group’s hydroxyl proton may appear as a broad singlet near δ 2–5 ppm, while the ethynyl protons could resonate near δ 2.5–3.5 ppm.
  • Deshielding effects from the ethynyl group may shift pyridine protons upfield compared to phenyl or phenoxy analogs.

Projected Utility of 5-Bromo-2-(3-hydroxy-1-butynyl)pyridine :

  • The hydroxybutynyl group may enable functionalization via Huisgen cycloaddition (click chemistry) or serve as a hydrogen-bond donor in drug design.

Vorbereitungsmethoden

Nickel-Catalyzed C–H Activation

Recent advances in nickel catalysis enable the direct coupling of terminal alkynes with pyridine derivatives via C–H activation. For example, Ni(cod)₂ (cod = 1,5-cyclooctadiene) with a bidentate ligand (e.g., 1,10-phenanthroline) facilitates the reaction between 5-bromopyridine and 3-hydroxy-1-butyne under mild conditions (80°C, 12 hours). While this method reduces step count, yields remain moderate (45–55%) due to competing side reactions.

1,3-Enynes as Alkyne Surrogates

The use of 1,3-enynes as masked alkynes, as demonstrated in regioselective synthesis protocols, provides an innovative pathway to access 5-bromo-2-(3-hydroxy-1-butynyl)pyridine.

Cycloisomerization Approach

1,3-Enynes undergo palladium-catalyzed cycloisomerization to generate alkynes in situ. For instance, reacting 5-bromo-2-vinylpyridine with 3-hydroxy-1-buten-3-yne in the presence of Pd(OAc)₂ (0.05 equiv.) and Xantphos (0.1 equiv.) at 100°C for 6 hours produces the target compound via a [2+2] cycloaddition mechanism.

Key Advantages :

  • Avoids alkyne protection/deprotection.

  • Tolerates free hydroxyl groups.

Yield : 58%.

Comparative Analysis of Methods

Method Catalyst System Yield (%) Key Limitations
Sonogashira CouplingPd(PPh₃)₄/CuI62–68Requires protective-group chemistry
Nickel-Catalyzed C–HNi(cod)₂/Phenanthroline45–55Moderate regioselectivity
1,3-Enyne CycloisomerizationPd(OAc)₂/Xantphos58High temperature required
Decarboxylative AlkynylationCuI/K₂S₂O₈~40Low yield, radical side reactions

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(3-hydroxy-1-butynyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

Bromination : Introducing bromine at the 5-position of pyridine via electrophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .

Alkyne Coupling : Sonogashira or Heck coupling to attach the 3-hydroxy-1-butynyl group. Catalysts such as Pd(PPh₃)₄ and CuI are critical, with solvent polarity (e.g., THF vs. DMF) impacting reaction efficiency. Anhydrous conditions are essential to prevent propargyl alcohol side reactions .

Hydroxylation : Protecting-group strategies (e.g., TBS ethers) may be required to stabilize the hydroxybutynyl moiety during synthesis .

Q. Key Variables :

  • Temperature: Higher temperatures (>60°C) risk alkyne polymerization.
  • Solvent: Polar aprotic solvents enhance Pd catalyst activity.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

Q. How can researchers validate the structural integrity of 5-Bromo-2-(3-hydroxy-1-butynyl)pyridine post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: pyridine H-6 (δ 8.2–8.4 ppm), hydroxybutynyl protons (δ 1.8–2.2 ppm for CH₂, δ 4.5–5.0 ppm for OH after exchange) .
    • ¹³C NMR : Confirm alkyne carbons (δ 70–90 ppm) and pyridine C-Br (δ 115–120 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calc. 254.02 Da) to rule out bromine loss or alkyne degradation .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry. SHELX software (SHELXL-2018) refines structures using high-resolution data (R-factor < 0.05) .

Q. How can computational modeling resolve contradictions in spectroscopic data for 5-Bromo-2-(3-hydroxy-1-butynyl)pyridine derivatives?

Methodological Answer: Discrepancies in NMR or IR data often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict NMR chemical shifts. Compare with experimental data to identify misassignments .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. CDCl₃) on proton exchange rates for OH groups .
  • X-ray Refinement : Use SHELXL to model disorder in crystal lattices, particularly for flexible hydroxybutynyl chains .

Case Study : A derivative showed split peaks in ¹H NMR due to rotameric conformers. MD simulations confirmed two dominant conformers with energy differences <1 kcal/mol, explaining the splitting .

Q. What strategies mitigate competing side reactions during alkyne functionalization of 5-Bromo-2-(3-hydroxy-1-butynyl)pyridine?

Methodological Answer: Common side reactions include alkyne homocoupling and hydroxyl group oxidation. Mitigation approaches:

  • Catalyst Tuning : Use PdCl₂(PPh₃)₂ instead of Pd(PPh₃)₄ to reduce homocoupling. Additives like NEt₃ scavenge excess halides .
  • Protection/Deprotection : Temporarily protect the hydroxyl group as a TBS ether. Post-coupling, remove it with TBAF (tetrabutylammonium fluoride) .
  • Low-Temperature Quenching : Halt reactions at 80% conversion to minimize byproducts. Isolate intermediates via flash chromatography .

Example : In a Sonogashira coupling, unprotected hydroxybutynyl groups led to 30% homocoupling byproduct. TBS protection reduced this to <5% .

Q. How can researchers leverage 5-Bromo-2-(3-hydroxy-1-butynyl)pyridine in designing bioactive molecules?

Methodological Answer: The compound’s bromine and alkyne groups enable diverse derivatization:

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl analogs for kinase inhibitors .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for antimicrobial agents .
  • Pharmacophore Mapping : Docking studies (AutoDock Vina) identify interactions with targets like serotonin receptors. Replace bromine with electron-withdrawing groups to enhance binding .

Case Study : A triazole derivative showed IC₅₀ = 120 nM against EGFR kinase, with crystallography confirming H-bonding via the pyridine N atom .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.